molecular formula C12H14 B14417721 Cyclopentene, 1,1'-(1,2-ethynediyl)bis- CAS No. 80221-19-8

Cyclopentene, 1,1'-(1,2-ethynediyl)bis-

Cat. No.: B14417721
CAS No.: 80221-19-8
M. Wt: 158.24 g/mol
InChI Key: PPDLDVRVHXABDB-UHFFFAOYSA-N
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Description

Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a cyclopentene ring and an ethynediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentene, 1,1’-(1,2-ethynediyl)bis- typically involves the reaction of cyclopentene with ethynediyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between two cyclopentene units . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to promote the coupling process.

Industrial Production Methods

Industrial production of cyclopentene, 1,1’-(1,2-ethynediyl)bis- may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 1,1’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Ethylene-linked cyclopentene derivatives.

    Substitution: Halogenated cyclopentene derivatives.

Scientific Research Applications

Cyclopentene, 1,1’-(1,2-ethynediyl)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentene, 1,1’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl linkage allows the compound to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions facilitate the formation of reactive intermediates, which can undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: Another cyclopentene derivative with a similar ring structure but different reactivity.

    Cyclohexene: A six-membered ring analog with different chemical properties.

    1,2-Dicyclopentadiene: A related compound with two cyclopentadiene units linked by a single bond.

Uniqueness

Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

80221-19-8

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-[2-(cyclopenten-1-yl)ethynyl]cyclopentene

InChI

InChI=1S/C12H14/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h5,7H,1-4,6,8H2

InChI Key

PPDLDVRVHXABDB-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C#CC2=CCCC2

Origin of Product

United States

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